molecular formula C14H12 B13778815 1,2-Diethenylnaphthalene CAS No. 77221-84-2

1,2-Diethenylnaphthalene

Cat. No.: B13778815
CAS No.: 77221-84-2
M. Wt: 180.24 g/mol
InChI Key: QLLUAUADIMPKIH-UHFFFAOYSA-N
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Description

1,2-Diethenylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

The synthesis of 1,2-Diethenylnaphthalene typically involves the reaction of 1,2-dihalonaphthalene with a suitable vinylating agent under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where 1,2-dihalonaphthalene reacts with ethylene in the presence of a palladium catalyst and a base. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1,2-Diethenylnaphthalene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1,2-dihydroethenylnaphthalene.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring, leading to products like 1,2-dihaloethenylnaphthalene.

Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Diethenylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Research into its biological activity includes studies on its potential as an antimicrobial or anticancer agent.

    Medicine: Investigations into its pharmacological properties are ongoing, with a focus on its potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials, such as advanced polymers and resins.

Mechanism of Action

The mechanism by which 1,2-Diethenylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,2-Diethenylnaphthalene can be compared with other similar compounds, such as:

    1,2-Dimethylnaphthalene: This compound has methyl groups instead of ethylene groups, leading to different chemical properties and reactivity.

    1,2-Dihalonaphthalene:

The uniqueness of this compound lies in its ethylene groups, which provide distinct reactivity and potential for various applications in synthesis and industry.

Properties

CAS No.

77221-84-2

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

1,2-bis(ethenyl)naphthalene

InChI

InChI=1S/C14H12/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h3-10H,1-2H2

InChI Key

QLLUAUADIMPKIH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=CC=CC=C2C=C1)C=C

Origin of Product

United States

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